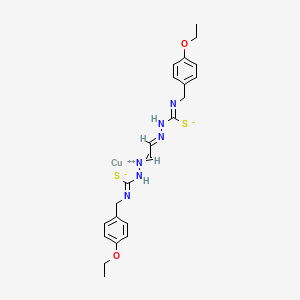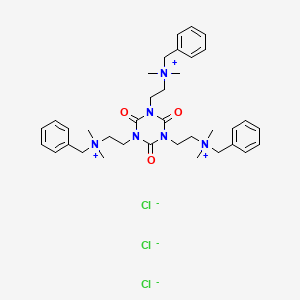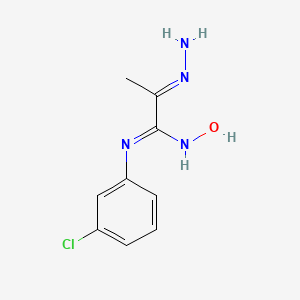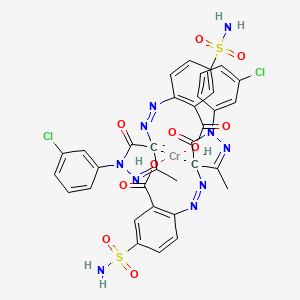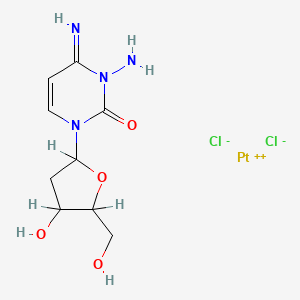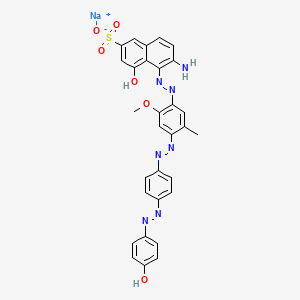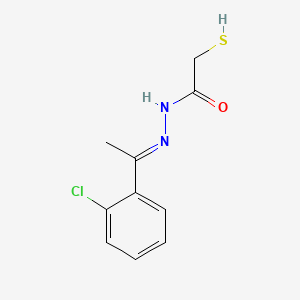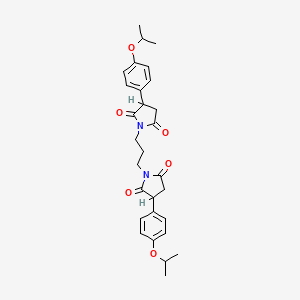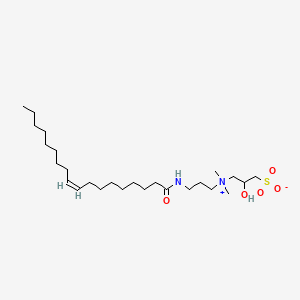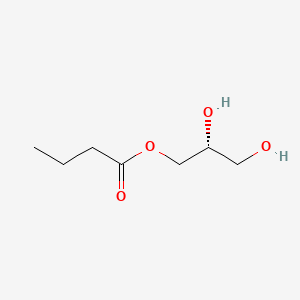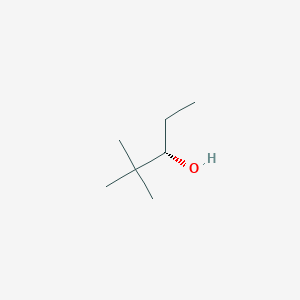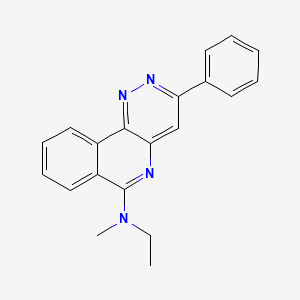
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- is a heterocyclic compound that belongs to the class of pyridazinoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazine ring fused with an isoquinoline ring, and it is substituted with an ethylmethylamino group and a phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- can be achieved through various synthetic routes. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. This process typically requires specific reaction conditions, including the use of IR and NMR (1H and 13C) spectroscopy, mass spectral data, and elemental analysis to confirm the structure of the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and reagents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazinoisoquinolines.
Applications De Recherche Scientifique
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities.
Pyridazino[4,3-c]quinolines: These compounds are closely related and have been evaluated for their potential therapeutic applications.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 6-(ethylmethylamino)-3-phenyl- is unique due to its specific substitution pattern and the presence of both ethylmethylamino and phenyl groups
Propriétés
Numéro CAS |
96825-83-1 |
|---|---|
Formule moléculaire |
C20H18N4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-3-phenylpyridazino[4,3-c]isoquinolin-6-amine |
InChI |
InChI=1S/C20H18N4/c1-3-24(2)20-16-12-8-7-11-15(16)19-18(21-20)13-17(22-23-19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |
Clé InChI |
CXPLOPJUAUESAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


